molecular formula C16H17Cl2NO3S B288501 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B288501
M. Wt: 374.3 g/mol
InChI Key: WQUWBAXFKJJAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as DCPP, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the disruption of various biochemical pathways, resulting in the observed effects of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available, has been extensively studied, and has a well-understood synthesis process. However, there are also limitations to its use. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has not been extensively studied in vivo, and its effects on living organisms are not well understood. Additionally, the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not well understood, making it important to use caution when handling this compound in lab experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of new antibiotics based on the antimicrobial properties of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. Additionally, further investigation into the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide could lead to the development of new cancer treatments. Finally, research into the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is needed to ensure that this compound can be used safely in lab experiments.

Synthesis Methods

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine, followed by the addition of ethyl alcohol. This process has been optimized and can be performed on a large scale, making 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide readily available for research purposes.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

Product Name

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-2-22-15-10-14(18)16(11-13(15)17)23(20,21)19-9-8-12-6-4-3-5-7-12/h3-7,10-11,19H,2,8-9H2,1H3

InChI Key

WQUWBAXFKJJAAZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl

Origin of Product

United States

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